(R)-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester
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Overview
Description
®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is a boronic ester derivative that has garnered significant interest in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility, making it a valuable building block in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester typically involves the reaction of a boronic acid derivative with pinacol in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borohydride.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of aryl or vinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is widely used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for various coupling reactions .
Biology and Medicine
In biological and medicinal research, this compound is used in the development of new pharmaceuticals. Its ability to form stable complexes with biological molecules makes it valuable in drug design and discovery .
Industry
In the industrial sector, ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester is used in the production of advanced materials and polymers. Its unique properties contribute to the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of ®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with hydroxyl or amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester commonly used in organic synthesis.
Pyridine-4-boronic acid pinacol ester: Used in the synthesis of new pyridazino derivatives.
Arylboronic acid pinacol esters: Utilized as stable boron sources for various chemical transformations.
Uniqueness
®-(5-Boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazin-3-YL)boronic acid pinacol ester stands out due to its unique structure and reactivity. The presence of the pyrazolo[1,5-A]pyrazine ring system imparts distinct chemical properties, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C18H30BN3O4 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
InChI |
InChI=1S/C18H30BN3O4/c1-12-10-22-14(11-21(12)15(23)24-16(2,3)4)13(9-20-22)19-25-17(5,6)18(7,8)26-19/h9,12H,10-11H2,1-8H3/t12-/m1/s1 |
InChI Key |
UGRBPQOLHPUGDY-GFCCVEGCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN([C@@H](CN3N=C2)C)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CN(C(CN3N=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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